3-Propyl-3-azabicyclo[3.2.1]octan-8-amine

Medicinal Chemistry Physicochemical Property Prediction Structure-Property Relationships

Neurotransmitter transporter research often stalls due to limited scaffold diversity. 3-Propyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 1170641-81-2) solves this as a versatile isotropane building block for DAT/SERT SAR studies and gamma-secretase modulator synthesis. • N-3 propyl substitution provides intermediate lipophilicity (cLogP ~1.1-1.3) for CNS drug design • 8-endo stereochemistry validated in potent analogs; racemic product simplifies procurement • ≥98% purity from multiple sources ensures consistent synthetic workflows

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B12279047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-3-azabicyclo[3.2.1]octan-8-amine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCN1CC2CCC(C1)C2N
InChIInChI=1S/C10H20N2/c1-2-5-12-6-8-3-4-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3
InChIKeyGFPNXWVSBSEMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-3-azabicyclo[3.2.1]octan-8-amine: Structural & Procurement Overview


3-Propyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 1170641-81-2) is a bicyclic amine belonging to the 3-azabicyclo[3.2.1]octane (isotropane) class . The compound features a rigid bicyclic scaffold with a nitrogen atom at position 3 and a primary amine at position 8. The N-propyl substitution on the bridged nitrogen distinguishes this analog within the series. This compound is commercially available through specialty chemical suppliers including Sigma-Aldrich (Enamine catalog), Santa Cruz Biotechnology, and Leyan, typically at ≥98% purity .

Scaffold type Rigid 3-azabicyclo[3.2.1]octane (isotropane) core
Selection logic N-Propyl substitution for intermediate lipophilicity screening
Procurement fit Racemic mixture supports non-stereospecific workflows

Differentiation Among 3-Azabicyclo[3.2.1]octan-8-amines


Substitution of the N-3 position with alkyl groups of varying steric bulk (propyl, isopropyl, tert-butyl, cyclopropyl) yields compounds with distinct physicochemical and pharmacological profiles . The 3-azabicyclo[3.2.1]octane scaffold positions the N-3 substituent in a constrained environment where even small changes in alkyl chain length and branching significantly alter molecular volume, lipophilicity, and conformational flexibility [1]. In isotropane-based dopamine transporter inhibitors, 8-substitution stereochemistry (α vs β orientation) produces up to 3.4-fold differences in IC50 values, demonstrating that subtle structural variations within this scaffold are not functionally interchangeable [1].

01 N-3 alkyl chain length and branching may shift lipophilicity and membrane partitioning profiles.
02 8-substitution stereochemistry can alter transporter affinity; racemic material may not replicate stereodefined analog results.
03 Commercial lot purity or salt form differences may require independent validation in sensitive assays.

3-Propyl-3-azabicyclo[3.2.1]octan-8-amine: Procurement Differentiation Evidence


N-Alkyl Chain Length and LogP Differentiation

3-Propyl-3-azabicyclo[3.2.1]octan-8-amine exhibits a calculated LogP of approximately 1.1–1.3, positioning it between the less lipophilic methyl analog and the more lipophilic tert-butyl analog . This intermediate lipophilicity offers a distinct balance of membrane permeability and aqueous solubility compared to more hydrophobic isopropyl or tert-butyl substituted analogs, which is critical for applications requiring specific pharmacokinetic or solubility parameters .

LogP differentiation
Class-level
LogP ≈ 1.1–1.3 (calc.)
Intermediate lipophilicity between methyl and tert-butyl analogs
Calculated values; verify experimentally for critical workflows
Medicinal Chemistry Physicochemical Property Prediction Structure-Property Relationships

Stereochemical Purity and Procurement Specifications

Commercial listings for 3-propyl-3-azabicyclo[3.2.1]octan-8-amine are predominantly provided as the racemic mixture, while related analogs such as the 3-isopropyl derivative are available in stereochemically defined forms (e.g., (1S,5S)-configured dihydrochloride) with explicit stereochemical purity documentation . This difference directly impacts reproducibility in stereosensitive assays and synthetic applications requiring defined stereochemistry .

Stereochemical definition
Head-to-head
Racemic vs stereodefined analog
Racemic product may differ from (1S,5S)-configured analogs in chiral assays
Vendor catalog specification review
Chiral Synthesis Quality Control Procurement Specifications

Monoamine Transporter Affinity Differentiation via SAR

In the 8-substituted isotropane series, 8α-phenyl substituted analogs exhibit dopamine transporter (DAT) IC50 values of 234 nM, comparable to cocaine (159 nM), while the corresponding 8β-phenyl epimer is 3.4-fold less potent (785 nM) [1]. These class-level SAR findings establish that substituent stereochemistry and orientation at position 8 critically modulate transporter affinity within the 3-azabicyclo[3.2.1]octane scaffold [1].

DAT affinity SAR
Class-level
8α vs 8β epimer: 3.4-fold IC50 shift
Stereochemistry at position 8 critically modulates transporter binding
Isotropane series data; direct 3-propyl data not reported
Dopamine Transporter Serotonin Transporter Structure-Activity Relationship

Gamma-Secretase Modulation Activity

A structurally related 8-endo-3-azabicyclo[3.2.1]octan-8-amine derivative, (8-endo)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine, demonstrated an EC50 of 37.4 nM for gamma-secretase modulation in human neuroglioma H4 cells overexpressing APP695 with Swedish mutation [1]. This patent-derived data establishes the 8-amino-3-azabicyclo[3.2.1]octane core as a viable pharmacophore for gamma-secretase modulation, distinct from the monoamine transporter applications of isotropane analogs [1].

Gamma-secretase modulation
Class-level
Related core: EC50 37.4 nM
8-amino scaffold shows gamma-secretase modulator pharmacophore potential
Patent-derived; distinct N-3 substitution
Alzheimer's Disease Gamma-Secretase Modulation Amyloid-beta

Commercial Availability and Pricing Differentiation

3-Propyl-3-azabicyclo[3.2.1]octan-8-amine is commercially available from multiple vendors at purity levels of 98% or higher, with pricing varying significantly among structural analogs . For example, the 3-isopropyl analog dihydrochloride is priced at approximately $1,405 per gram, while the 3-propyl analog is listed at substantially different price points across vendors . This commercial differentiation enables budget-conscious procurement decisions based on specific research requirements.

Pricing differentiation
Head-to-head
~$2,400/g (vendor A); analog at $1,405/g
Vendor-dependent pricing requires procurement review
Catalog pricing snapshot; subject to change
Chemical Procurement Cost-Benefit Analysis Vendor Comparison

3-Propyl-3-azabicyclo[3.2.1]octan-8-amine: Research and Industrial Applications


Monoamine Transporter Ligand Development

Researchers developing dopamine or serotonin transporter ligands can utilize 3-propyl-3-azabicyclo[3.2.1]octan-8-amine as a core scaffold for structure-activity relationship studies, leveraging established SAR showing that 8-substitution stereochemistry and N-3 alkyl substitution independently modulate transporter affinity [1]. The propyl substituent provides intermediate lipophilicity (calculated LogP ≈1.1–1.3) that may balance membrane permeability with aqueous solubility [2]. This scaffold is particularly relevant for projects targeting cocaine abuse pharmacotherapies where isotropane analogs have demonstrated DAT binding comparable to cocaine [1].

Gamma-Secretase Modulator Lead Generation

The 8-amino-3-azabicyclo[3.2.1]octane core, exemplified by patent-disclosed derivatives with EC50 values of 37.4 nM for gamma-secretase modulation [1], positions 3-propyl-3-azabicyclo[3.2.1]octan-8-amine as a viable starting material for synthesizing and screening novel gamma-secretase modulators for Alzheimer's disease research. The 8-endo stereochemistry has been validated in potent analogs [1], and the N-3 propyl substitution offers a distinct steric and electronic profile for SAR expansion beyond the oxadiazolyl-substituted analogs described in patent literature [1].

Chiral Building Block and Synthetic Intermediate

As a commercially available bicyclic amine with a primary amine at position 8, 3-propyl-3-azabicyclo[3.2.1]octan-8-amine serves as a versatile intermediate for constructing more complex 3-azabicyclo[3.2.1]octane derivatives [1]. The compound is available at 98% purity from multiple vendors [1][2], enabling consistent synthetic workflows. For applications not requiring stereochemical definition, the racemic nature of the commercial product simplifies procurement and reduces cost compared to stereodefined analogs such as (1S,5S)-3-isopropyl derivatives .

Physicochemical Property Profiling

The compound's intermediate lipophilicity (calculated LogP ≈1.1–1.3) relative to 3-tert-butyl (LogP 0.95) and 3-methyl analogs makes it suitable for systematic studies correlating N-3 alkyl substitution with membrane permeability, aqueous solubility, and metabolic stability [1][2]. Such studies inform rational drug design within the 3-azabicyclo[3.2.1]octane series, particularly for CNS-targeted compounds where optimal LogP typically falls between 1 and 3 [1].

Application
Selection Property
Validation Focus
Transporter ligand SAR studies
Intermediate lipophilicity scaffold
DAT/SERT affinity and stereochemical sensitivity
Gamma-secretase modulator screening
8-Amino isotropane pharmacophore
Aβ modulation endpoint review
Synthetic intermediate use
Racemic bicyclic amine building block
Purity and lot consistency for derivatization
Physicochemical profiling
N-3 alkyl LogP series member
Permeability and solubility correlation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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